An In-Depth Technical Guide to 2-Bromo-4-tert-butylbenzaldehyde
An In-Depth Technical Guide to 2-Bromo-4-tert-butylbenzaldehyde
Introduction: A Versatile Building Block in Modern Organic Synthesis
In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic rings provides the foundation for constructing complex molecular architectures. 2-Bromo-4-tert-butylbenzaldehyde, a disubstituted benzaldehyde derivative, represents a quintessential example of a versatile building block, engineered for sequential and site-selective chemical modifications. Its structure, featuring an aldehyde, a bromine atom, and a bulky tert-butyl group, offers medicinal chemists and materials scientists a powerful scaffold for generating molecular diversity.
The aldehyde group serves as a classical handle for a myriad of transformations, including reductive aminations, Wittig-type olefinations, and condensations, to build carbon-carbon and carbon-heteroatom bonds. Concurrently, the ortho-positioned bromine atom is primed for modern cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, alkyl, or amino substituents. The para-tert-butyl group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacological properties of a drug candidate or influencing the solid-state packing and solubility of an organic material.
This technical guide provides an in-depth exploration of 2-Bromo-4-tert-butylbenzaldehyde, from its fundamental properties and synthesis to its practical applications, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable synthetic intermediate.
Core Compound Identification and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is paramount for its effective use in experimental work. The key identifiers and properties of 2-Bromo-4-tert-butylbenzaldehyde are summarized below.
| Property | Value | Source(s) |
| CAS Number | 246139-77-5 | [1] |
| IUPAC Name | 2-bromo-4-tert-butylbenzaldehyde | [1] |
| Molecular Formula | C₁₁H₁₃BrO | [1] |
| Molecular Weight | 241.12 g/mol | [1] |
| Physical Form | Liquid | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)C=O)Br | [1] |
| InChIKey | WVCSDKHZXVXDMV-UHFFFAOYSA-N | [1] |
Synthesis Pathway: Electrophilic Aromatic Substitution
The most logical and direct route to 2-Bromo-4-tert-butylbenzaldehyde is via the electrophilic aromatic substitution of its precursor, 4-tert-butylbenzaldehyde. The aldehyde group is a meta-director and deactivating, while the tert-butyl group is an ortho-, para-director and activating. The directing effects are competitive, but the activating nature of the alkyl group, combined with the use of specific reaction conditions, can favor bromination at the position ortho to the aldehyde.
A plausible synthesis strategy is adapted from methodologies for the ortho-bromination of substituted benzaldehydes.[2]
Caption: Synthesis workflow for 2-Bromo-4-tert-butylbenzaldehyde.
Detailed Experimental Protocol: Ortho-Bromination
-
Rationale: This protocol employs a strong acid catalyst to enhance the electrophilicity of bromine, promoting substitution on the moderately activated aromatic ring. Acetic acid is a common solvent for such reactions, and careful temperature control is necessary to manage selectivity and prevent side reactions.
-
Reactor Setup: To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 4-tert-butylbenzaldehyde (10.0 g, 61.6 mmol) and glacial acetic acid (100 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (2.0 mL) to the stirred solution.
-
Bromination: Heat the mixture to 40°C. From the dropping funnel, add a solution of bromine (10.8 g, 67.8 mmol, 1.1 eq.) in 20 mL of glacial acetic acid dropwise over 1 hour. Maintain the temperature between 40-45°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring at 45°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Quenching and Workup: Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water. Quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired 2-Bromo-4-tert-butylbenzaldehyde isomer.
Applications in Synthetic Chemistry
The dual functionality of 2-Bromo-4-tert-butylbenzaldehyde makes it a strategic intermediate for building complex molecules. The aldehyde and bromo-substituent can be addressed in a stepwise fashion, allowing for controlled, divergent synthesis.
A. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental C-C bond-forming transformations.[3][4] The Suzuki-Miyaura coupling, in particular, is widely used for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and organic electronics.[4][5]
Caption: Suzuki-Miyaura coupling using the bromo-substituent.
B. Olefination via the Wittig Reaction
The aldehyde group is an excellent electrophile for nucleophilic attack by phosphorus ylides in the Wittig reaction.[6][7] This reaction is one of the most reliable methods for converting aldehydes and ketones into alkenes, offering good control over the location of the newly formed double bond.[6][8]
Caption: Wittig olefination reacting at the aldehyde group.
Safety and Handling
As with any laboratory chemical, proper handling and safety precautions are essential. Researchers must consult the full Safety Data Sheet (SDS) before use.
GHS Hazard Classification: [1]
| Pictogram | GHS Code | Hazard Statement |
| H302 | Harmful if swallowed | |
| H312 | Harmful in contact with skin | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H332 | Harmful if inhaled | |
| H335 | May cause respiratory irritation | |
| H227 | Combustible liquid |
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to prevent degradation.
Conclusion
2-Bromo-4-tert-butylbenzaldehyde is a valuable and versatile intermediate in organic synthesis. Its unique substitution pattern allows for selective, orthogonal chemical modifications at two distinct sites on the aromatic ring. This capability makes it an ideal starting point for the synthesis of diverse and complex molecules, particularly in the fields of medicinal chemistry and materials science. By understanding its properties, synthesis, and reactivity, researchers can effectively integrate this compound into their synthetic strategies to accelerate discovery and innovation.
References
- Google Patents. (n.d.). Process for the preparation of 4-tert-butylbenzaldehyde.
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved February 6, 2026, from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved February 6, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
- Patsnap. (n.d.). Method for synthesizing 4-tert-butyl benzaldehyde.
-
European Patent Office. (n.d.). Process for the preparation of 4-tert-butylbenzaldehyde. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. Retrieved February 6, 2026, from [Link]
-
The Good Scents Company. (n.d.). 4-tert-butyl benzaldehyde. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-4-tert-butylbenzaldehyde. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-tert. butylbenzaldehydes.
-
PubChem. (n.d.). 4-tert-Butylbenzaldehyde. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (n.d.). 4-tert-Butylbenzaldehyde. Retrieved February 6, 2026, from [Link]
-
Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved February 6, 2026, from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved February 6, 2026, from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved February 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved February 6, 2026, from [Link]
Sources
- 1. 2-Bromo-4-tert-butylbenzaldehyde | C11H13BrO | CID 29923446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
